molecular formula C12H10FNO2 B3145978 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one CAS No. 586373-38-8

4-(4-Fluorobenzyloxy)-1h-pyridin-2-one

Cat. No. B3145978
CAS RN: 586373-38-8
M. Wt: 219.21 g/mol
InChI Key: SYOJUQBGIVXKAD-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyloxy)-1H-pyridin-2-one (4-FBP) is a fluorinated pyridinone derived from 4-fluorobenzaldehyde, a compound that has been studied extensively due to its wide range of applications. 4-FBP has been used in various scientific research applications, including as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. Its unique properties have made it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

4-(4-Fluorobenzyloxy)-1h-pyridin-2-one has been used in a variety of scientific research applications. It has been used as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of protein-protein interactions, as a substrate for enzyme kinetics, and as a fluorescent label for DNA sequencing.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one is not yet fully understood. It is believed that the fluorine atom in the 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one molecule is responsible for its unique properties, such as its ability to bind to proteins and inhibit enzymes. The fluorine atom is thought to interact with the active sites of proteins and enzymes, thus preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one are still being studied. However, it has been shown to have some effects on enzymes and proteins. For example, it has been shown to inhibit the activity of some enzymes, such as protein kinases, and to stabilize some proteins, such as G-proteins. It has also been shown to have some effects on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one in lab experiments include its relatively low cost, its ease of synthesis, and its ability to bind to proteins and inhibit enzymes. Its limitations include its lack of specificity for certain proteins and enzymes, its potential for toxicity, and its potential for interfering with other biochemical processes.

Future Directions

There are many potential future directions for further research on 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one. These include exploring its potential as a therapeutic agent, developing methods to improve its specificity for certain proteins and enzymes, and studying its effects on other biochemical processes. Additionally, further research could focus on understanding its mechanism of action and developing methods to reduce its potential for toxicity.

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)8-16-11-5-6-14-12(15)7-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOJUQBGIVXKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=O)NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 1.40 g (7.41 mmol) 1-bromomethyl-4-fluoro-benzene in 20 mL acetonitrile is added 822 mg (7.40 mmol) 2,4-dihydroxy pyridine and 2.05 g (14.8 mmol) potassium carbonate. The reaction mixture is stirred overnight at RT. 5 mL of DMF is added and the reaction is stirred overnight. After filtration and evaporation of the solvent, is the residue purified by HPLC (Zorbax stable bond, C18; water (0.15% formic acid)/acetonitrile 95:5 to 5:95).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of potassium carbonate (12.44 g, 90 mmol), 4-hydroxypyridin-2(1H)-one (10 g, 90 mmol) in DMF (500 mL) was stirred at 140° C. for 60 min prior to addition of a solution of 1-(chloromethyl)-4-fluorobenzene (13.01 g, 90 mmol) in DMF (5.0 mL). After stirring at 140° C. for 60 min, the reaction was cooled to RT prior to dilution with water (1.0 L). The resulting suspension was stirred at RT for 60 min prior to collection of precipitate by filtration. The filter cake was washed with water (250 mL), suspended with stirring in ethyl ether (500 mL) for 15 min and collected by filtration. After air-drying, 4-(4-fluorobenzyloxy)pyridin-2(1H)-one 17A was obtained as a white solid (6.67 g, 28.9 mmol, 32.1% yield). 1H NMR (400 MHz, MeOD) δ ppm 7.42-7.56 (2H, m), 7.34 (1H, d, J=7.26 Hz), 7.03-7.25 (2H, m), 6.12-6.24 (1H, m), 6.01 (1H, br. s.), 5.10 (2H, s).
Quantity
12.44 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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